1-ethyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and indole.
Reaction Conditions: The reaction involves the alkylation of indole with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives:
Similar Compounds: Examples include 1-methylindole, 2-phenylindole, and 3-ethylindole.
Uniqueness: The presence of the 3-methylphenylmethyl group in 1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical and biological properties, making it distinct from other indole derivatives.
Properties
Molecular Formula |
C18H19NO |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-ethyl-3-[(3-methylphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H19NO/c1-3-19-17-10-5-4-9-15(17)16(18(19)20)12-14-8-6-7-13(2)11-14/h4-11,16H,3,12H2,1-2H3 |
InChI Key |
QRDHNOAJNMUIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.